硫化铁 (FeS)

描述

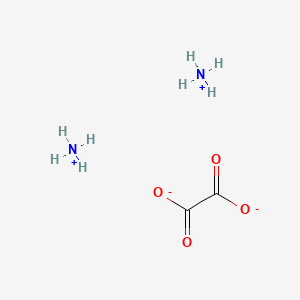

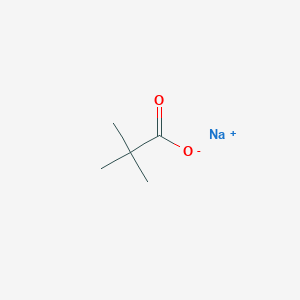

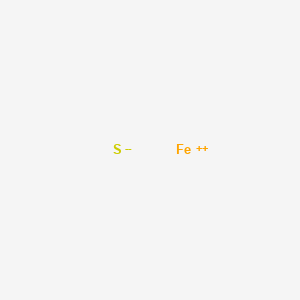

Iron sulfide (FeS) is a useful research compound. Its molecular formula is FeS and its molecular weight is 87.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality Iron sulfide (FeS) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron sulfide (FeS) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

超级电容器电极材料: 硫化铁,特别是黄铁矿 (FeS2),因其作为超级电容器电极材料的潜力而受到研究。Shit 等人 (2021) 的研究Shit et al., (2021) 强调了选择准确的前体来合成电极材料的重要性,因为它们极大地影响超级电容器的电荷存储能力。

污染物去除: FeS 在环境应用中显示出前景,例如去除水中的有毒污染物,如 Cr(VI) 和 As(III)。Han 等人 (2018) 在研究中讨论的用 NaBH4 改性 FeSHan et al., (2018),增强了其抗氧化性并保持了其去除污染物的能力。

Fe-硫化物的细菌合成: Gramp 等人 (2010) 的研究Gramp et al., (2010) 探讨了在硫酸盐还原菌培养物中形成磁黄铁矿和格雷吉石等 Fe-硫化物,突出了温度在影响这些化合物结晶度中的作用。

电池应用: FeS 因其在 Na-NiCl2 电池性能中的作用而受到研究。Li 等人 (2014) 的研究讨论了 FeS 如何通过防止 Ni 颗粒生长来帮助电池的初始激活并影响长期性能。

单硫化铁的形成和表征: Herbert 等人 (1998) 的研究Herbert et al., (1998) 表征了结晶性差的硫化铁,揭示了对它们的表面化学和形态的见解,这对于理解它们的反应性和潜在应用非常重要。

环境修复: FeS 用于修复土壤和地下水污染物,如 Gong 等人 (2016) 的研究中所探讨的Gong et al., (2016)。这篇综述讨论了 FeS 颗粒的合成及其去除各种污染物的有效性。

钠离子电池: Wang 等人 (2017) 的研究Wang et al., (2017) 突出了硫化铁在钠离子电池负极中的潜力,该研究重点是开发 3D 互连的 FeS@Fe3C@石墨碳复合材料以提高钠存储性能。

硫化铁的合成和电化学特性: Jiang 等人 (1998) 在 IEEE 固态电路杂志上发表的研究中IEEE Journal of Solid-state Circuits,探讨了 FeS 材料的机械化学合成及其在锂电池中作为电极材料的应用。

属性

IUPAC Name |

iron(2+);sulfide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

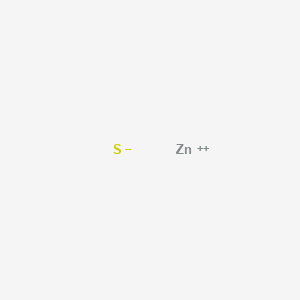

InChI |

InChI=1S/Fe.S/q+2;-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVXPFBEZCSHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[Fe+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron sulfide (FeS) | |

CAS RN |

1317-37-9 | |

| Record name | FERROUS SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH5J4TUX6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。